![molecular formula C20H19NO5S B7468520 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid](/img/structure/B7468520.png)
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid, also known as PSB-1115, is a chemical compound that has gained significant attention in the scientific research community. This compound has been widely studied for its potential application in the treatment of various diseases, including cancer and inflammation. In
Mecanismo De Acción
The mechanism of action of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid is not fully understood. However, studies have shown that it can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been shown to have various biochemical and physiological effects. Studies have shown that it can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to inhibit the activity of HDAC, which can lead to changes in gene expression. In addition, 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in lab experiments is its ability to inhibit the activity of enzymes such as COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. This makes it a potential treatment option for inflammatory diseases. However, one of the limitations of using 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. One area of research is the development of more efficient synthesis methods for 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. Another area of research is the identification of the specific molecular targets of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid. This will help to better understand its mechanism of action and potential applications. Additionally, further studies are needed to investigate the safety and efficacy of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid in animal models and clinical trials.
Métodos De Síntesis
The synthesis of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid involves the reaction between 2-aminobenzoic acid and 4-propoxy-1-naphthalenesulfonyl chloride in the presence of a base. The reaction results in the formation of 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid as a white solid. The purity of the compound can be achieved through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has been extensively studied for its potential application in the treatment of various diseases. One of the primary areas of research is its anticancer activity. Studies have shown that 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid has also been shown to have anti-inflammatory properties, making it a potential treatment option for inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
Propiedades
IUPAC Name |
2-[(4-propoxynaphthalen-1-yl)sulfonylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5S/c1-2-13-26-18-11-12-19(15-8-4-3-7-14(15)18)27(24,25)21-17-10-6-5-9-16(17)20(22)23/h3-12,21H,2,13H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBDGKFPZRCAJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Propoxynaphthalen-1-yl)sulfonylamino]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

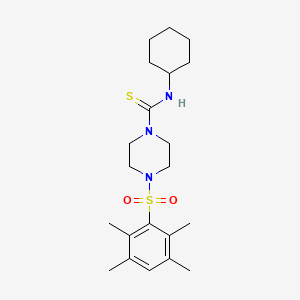
![2-[[4-amino-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-[ethyl(propan-2-yl)amino]phenyl]acetamide](/img/structure/B7468455.png)
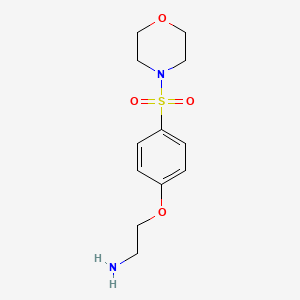
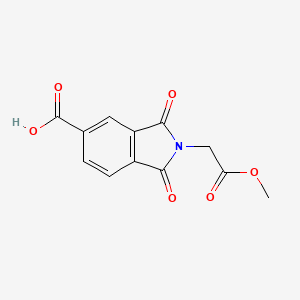
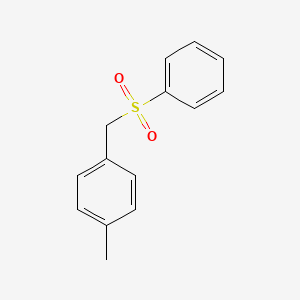
![3-[[(4Z)-4-(benzenesulfonylimino)-1-oxonaphthalen-2-yl]amino]benzoic acid](/img/structure/B7468491.png)
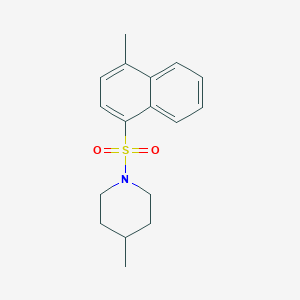
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] 1H-indole-2-carboxylate](/img/structure/B7468504.png)
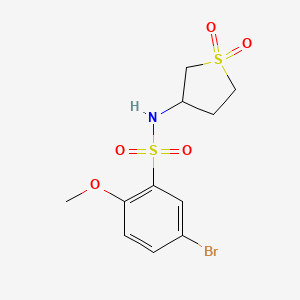
![N-[(4-fluorophenyl)methyl]-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B7468543.png)
![4-[[4-(3-Methoxypropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanylmethyl]benzonitrile](/img/structure/B7468550.png)

![[1-(methylcarbamoylamino)-1-oxopropan-2-yl] (4Z)-4-(furan-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylate](/img/structure/B7468559.png)
![[2-[4-(4-Bromophenyl)sulfanylanilino]-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7468560.png)